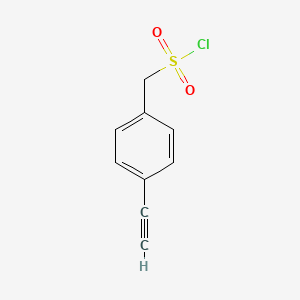
(4-Ethynylphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H7ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with an ethynyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethynylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Polar organic solvents like dichloromethane and tetrahydrofuran.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Substituted Alkenes: Formed from addition reactions with electrophiles.
Scientific Research Applications
(4-Ethynylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The ethynyl group can participate in addition reactions, forming substituted alkenes. These reactions are facilitated by the presence of catalysts and suitable reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the ethynyl group.
Benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a phenyl ring substituted with an ethynyl group.
Tosyl chloride: Contains a toluene ring instead of a phenyl ring with an ethynyl group.
Uniqueness
(4-Ethynylphenyl)methanesulfonyl chloride is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for the formation of substituted alkenes through addition reactions. This makes it a versatile reagent in organic synthesis and expands its applications in scientific research .
Properties
Molecular Formula |
C9H7ClO2S |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(4-ethynylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h1,3-6H,7H2 |
InChI Key |
JEZNIHZIOTVXIA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


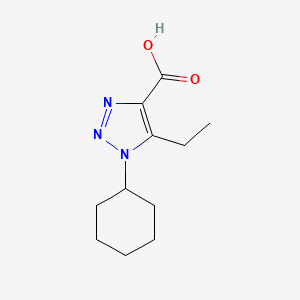
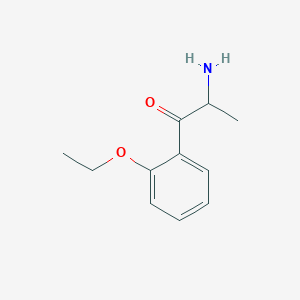
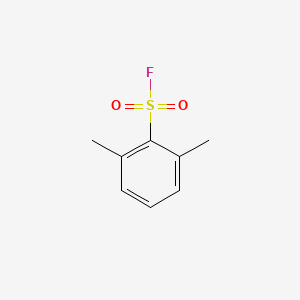
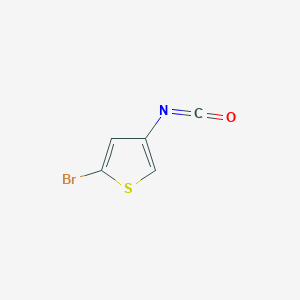
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

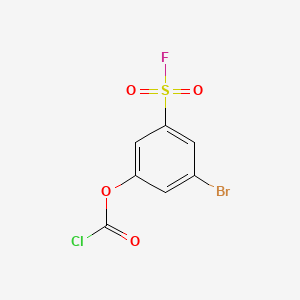
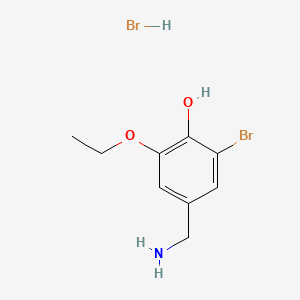
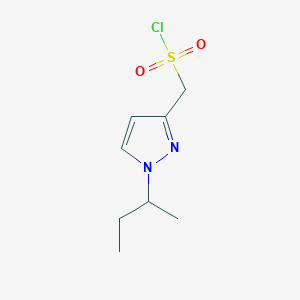
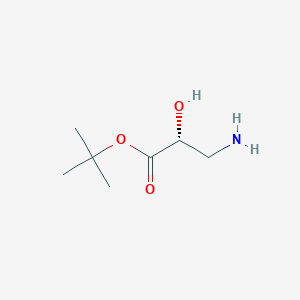
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)

